molecular formula C50H72N6O6S2 B1226259 Octenidine saccharin CAS No. 86767-75-1

Octenidine saccharin

Cat. No.: B1226259
CAS No.: 86767-75-1
M. Wt: 917.3 g/mol
InChI Key: OBHFLBIBWSFADO-UHFFFAOYSA-N
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Description

Octenidine saccharin is a cationic surfactant compound provided for antimicrobial and biofilms research. Its mechanism of action is characterized by a non-specific, physical interaction with microbial cell membranes. The molecule's positive charge is attracted to the negatively charged bacterial surface . Upon binding, octenidine inserts into the lipid bilayers of both the outer and inner membranes, disrupting their structural integrity and causing increased permeability . This results in the leakage of essential intracellular components, such as ions and metabolites, leading to rapid cell death . This membrane-disrupting action is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, fungi, and some viruses, and makes the development of microbial resistance unlikely . In research settings, octenidine has demonstrated significant value in studies of plaque regrowth and gingival health, showing potent inhibitory effects on plaque formation and salivary bacterial counts . Furthermore, its efficacy extends to disrupting and preventing the formation of microbial biofilms, which are key to many persistent infections . The inclusion of saccharin in this formulation may be explored for its properties as a sweetening agent in in-vitro models. Octenidine saccharin is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

86767-75-1

Molecular Formula

C50H72N6O6S2

Molecular Weight

917.3 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine

InChI

InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9)

InChI Key

OBHFLBIBWSFADO-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Other CAS No.

86767-75-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Octenidine Saccharin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine saccharin is a novel antiseptic agent that combines the potent, broad-spectrum antimicrobial activity of the cationic biguanide, octenidine, with the acidic properties of saccharin, a well-established synthetic sweetener. This unique salt formation offers potential advantages in pharmaceutical formulations, including modified solubility and taste-masking characteristics, making it a compound of significant interest in drug development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of octenidine saccharin, along with proposed methodologies for its synthesis and analysis.

Chemical Structure and Molecular Formula

Octenidine saccharin is an ionic salt formed by the electrostatic interaction between the dicationic octenidine base and two saccharin anions. The octenidine cation features two pyridinium rings linked by a decamethylene chain, with each pyridinium ring substituted with an octylimino group. Saccharin is the anionic form of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.

The chemical structure of octenidine saccharin is represented by the molecular formula C₅₀H₇₂N₆O₆S₂[1].

Molecular Structure of Octenidine Saccharin:

Caption: Chemical structure of Octenidine Saccharin.

Molecular Weight and Physicochemical Properties

The molecular weight and other key physicochemical properties of octenidine saccharin are summarized in the table below. These properties are crucial for formulation development, analytical method development, and understanding the compound's behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₅₀H₇₂N₆O₆S₂[1]
Molecular Weight 917.27 g/mol [1]
CAS Number 86767-75-1[1]
IUPAC Name N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octan-1-amine); bis(1,2-benzisothiazol-3(2H)-one 1,1-dioxide)[1]
SMILES CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.O=S1(=O)NC(=O)c2ccccc12.O=S1(=O)NC(=O)c2ccccc12[1]
InChI InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;29-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;21-4H,(H,8,9)[1]

Component Moieties: A Closer Look

Octenidine

Octenidine is a cationic antiseptic belonging to the bis-biguanide class of compounds. It exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.

Structure of the Octenidine Cation:

Caption: Chemical structure of the Octenidine Cation.

Saccharin

Saccharin is a non-nutritive artificial sweetener that has been used for over a century. It is the imide of o-sulfobenzoic acid and is acidic, allowing it to form salts with basic compounds. In its anionic form, it acts as the counter-ion to the octenidine cation in octenidine saccharin.

Structure of the Saccharin Anion:

Caption: Chemical structure of the Saccharin Anion.

Experimental Protocols

Proposed Synthesis of Octenidine Saccharin

A straightforward and efficient method for the synthesis of octenidine saccharin can be conceptualized as a direct acid-base reaction between octenidine free base and saccharin. This approach leverages the basic nature of the octenidine and the acidic nature of saccharin.

Reaction Scheme:

Octenidine + 2 Saccharin → Octenidine Saccharin

Step-by-Step Methodology:

  • Dissolution of Reactants:

    • Dissolve one molar equivalent of octenidine free base in a suitable organic solvent, such as ethanol or isopropanol.

    • In a separate vessel, dissolve two molar equivalents of saccharin in the same solvent. Gentle heating may be applied to facilitate dissolution.

  • Reaction:

    • Slowly add the saccharin solution to the octenidine solution with constant stirring at room temperature.

    • The formation of a precipitate (octenidine saccharin) may be observed upon mixing.

    • Continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) to ensure complete reaction.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.

    • The crude product can be further purified by recrystallization from an appropriate solvent system to achieve high purity.

  • Drying and Characterization:

    • Dry the purified octenidine saccharin under vacuum to remove residual solvent.

    • Characterize the final product by determining its melting point and using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • The choice of a protic solvent like ethanol is based on its ability to dissolve both the non-polar octenidine and the more polar saccharin, facilitating a homogeneous reaction.

  • The 1:2 molar ratio of octenidine to saccharin is stoichiometric, based on the dicationic nature of octenidine and the monoanionic nature of saccharin.

  • Recrystallization is a standard and effective technique for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.

Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A robust and reliable HPLC method is essential for the quality control of octenidine saccharin, allowing for the simultaneous determination of both the octenidine cation and the saccharin anion.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds with varying polarities.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3-4) and an organic modifier (e.g., acetonitrile or methanol). The gradient will allow for the separation of the more polar saccharin from the less polar octenidine.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection Wavelength: Monitoring at two different wavelengths may be optimal. Saccharin has a strong absorbance around 220-230 nm, while octenidine can be detected at a higher wavelength, for example, around 280 nm. A PDA detector would be advantageous for monitoring the entire UV spectrum.

Workflow for Method Validation:

G A Method Development B Specificity/Selectivity A->B C Linearity & Range A->C D Accuracy A->D E Precision (Repeatability & Intermediate Precision) A->E F Limit of Detection (LOD) & Limit of Quantitation (LOQ) A->F G Robustness A->G H System Suitability A->H

Caption: A typical workflow for HPLC method validation.

Self-Validating System:

The analytical method should be validated according to ICH guidelines to ensure its reliability. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. A well-validated method provides confidence in the quality of the octenidine saccharin being analyzed.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and molecular weight of octenidine saccharin. By understanding its fundamental properties and having access to proposed methodologies for its synthesis and analysis, researchers and drug development professionals are better equipped to explore the full potential of this promising antiseptic compound in various pharmaceutical applications. The combination of a well-characterized active pharmaceutical ingredient with robust manufacturing and analytical processes is paramount for the successful development of safe and effective drug products.

References

  • PubChem. Octenidine Saccharin. National Center for Biotechnology Information. [Link]

  • precisionFDA. OCTENIDINE SACCHARIN. [Link]

  • Wikipedia. Octenidine dihydrochloride. [Link]

  • PubChem. Octenidine. National Center for Biotechnology Information. [Link]

  • Wikipedia. Saccharin. [Link]

  • PubChem. Saccharin. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents. Method for producing sodium saccharin.
  • ResearchGate. METHODS OF ANALYSIS OF SACCHARIN. [Link]

  • Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octenidine saccharin (CAS No. 86767-75-1) is a unique chemical entity formed by the salt combination of the potent broad-spectrum antiseptic, octenidine, and the well-known artificial sweetener, saccharin.[1] This pairing brings together the antimicrobial efficacy of octenidine with the chemical properties of saccharin, offering potential advantages in various pharmaceutical formulations. This guide provides a comprehensive technical overview of Octenidine saccharin, delving into its synthesis, physicochemical properties, mechanism of action, analytical methodologies, and applications in drug development, with a focus on providing actionable insights for researchers and formulation scientists.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Octenidine Saccharin

PropertyValueSource
Molecular Formula C₅₀H₇₂N₆O₆S₂PubChem[2]
Molecular Weight 917.3 g/mol PubChem[2]
CAS Number 86767-75-1
IUPAC Name bis(1,1-dioxo-1,2-benzothiazol-3-one);N-octyl-1-[10-(4-octylimino-1-pyridinyl)decyl]pyridin-4-iminePubChem

The properties of the individual components are well-documented:

  • Octenidine Dihydrochloride: A cationic surfactant, it is known to be active against a broad range of Gram-positive and Gram-negative bacteria.[3]

  • Saccharin: An artificial sweetener that is heat-stable and does not react chemically with other food ingredients.[4] It exists as a white crystalline powder with low solubility in water.[4][5] Its sodium and calcium salts, however, are highly water-soluble.[4]

Synthesis and Characterization

While specific industrial synthesis protocols for Octenidine saccharin are proprietary, the formation of saccharin salts with other active pharmaceutical ingredients has been described. A general approach involves the reaction of saccharin with the active ingredient, often through grinding with a small amount of solvent or by crystallization with complete evaporation of the solvent. The synthesis of various saccharin derivatives can also be achieved through the reaction of sodium saccharin with halo compounds.[6]

A plausible synthesis route for Octenidine saccharin would involve the reaction of octenidine, a base, with saccharin, which is acidic.

Characterization Techniques

A combination of analytical techniques is essential for the comprehensive characterization of Octenidine saccharin:

  • High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC (RP-HPLC) method is crucial for determining the purity and quantifying Octenidine saccharin. While a specific method for the saccharin salt is not publicly available, methods for Octenidine dihydrochloride have been developed, with UV detection at a maximum wavelength of 285 nm.[7] Similarly, HPLC methods for the analysis of saccharin in various matrices are well-established.[8][9] A suitable HPLC method for Octenidine saccharin would likely involve a C18 column and a mobile phase gradient capable of resolving both the octenidine and saccharin moieties.

  • UV-Visible Spectroscopy: This technique can be used for the quantification of Octenidine saccharin, with an expected maximum absorbance around 285 nm, corresponding to the octenidine component.[7]

  • Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy: These methods are invaluable for the structural elucidation and confirmation of the formation of the Octenidine saccharin salt.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These thermal analysis techniques are used to determine the melting point and thermal stability of the compound.

Mechanism of Antimicrobial Action

The primary antimicrobial activity of Octenidine saccharin is attributed to the octenidine cation. As a cationic surfactant, octenidine disrupts the cell membranes of microorganisms.[10] This process involves the electrostatic interaction of the positively charged octenidine molecule with the negatively charged components of the microbial cell wall and membrane, such as phospholipids and lipopolysaccharides.

cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Permeabilization Lipid_Bilayer->Disruption Octenidine Octenidine Cation (+) Binding Electrostatic Binding Octenidine->Binding Binding->Lipid_Bilayer Leakage Leakage of Intracellular Components Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Figure 1: Simplified mechanism of action of Octenidine.

This interaction leads to the insertion of the hydrophobic portions of the octenidine molecule into the lipid bilayer, causing a loss of structural integrity and increased permeability. The compromised membrane allows for the leakage of essential intracellular components, ultimately leading to cell death.[10] This non-specific mode of action is advantageous as it is less likely to induce microbial resistance.[1]

Antimicrobial Spectrum

Octenidine exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses.[7] While specific Minimum Inhibitory Concentration (MIC) data for Octenidine saccharin is limited, studies on Octenidine dihydrochloride provide a strong indication of its potency.

Table 2: Reported Antimicrobial Activity of Octenidine Dihydrochloride

MicroorganismMIC/MBCReference
Staphylococcus aureus (including MRSA)16 to 32 mg/L (MIC/MBC)[11]
Enterococcus faecalis (including VRE)16 to 32 mg/L (MIC/MBC)[11]
Escherichia coli16 to 32 mg/L (MIC/MBC)[11]
Pseudomonas aeruginosa16 to 32 mg/L (MIC/MBC)[11]
Candida albicans16 to 32 mg/L (MIC/MBC)[11]

A contact time of just one minute has been shown to be effective for a significant reduction in bacterial load for many pathogens.[12]

Applications in Drug Development

The combination of a potent antiseptic with a well-established excipient like saccharin makes Octenidine saccharin an attractive candidate for various pharmaceutical applications, particularly in oral and topical formulations.

Oral Care

Octenidine has demonstrated efficacy in reducing dental plaque and gingivitis, making it a viable active ingredient in mouthwashes and other oral care products.[13][14] The saccharin component can serve a dual purpose: as a counter-ion and as a sweetening agent to improve the palatability of the formulation.

Experimental Protocol: Evaluation of Antimicrobial Efficacy in an Oral Biofilm Model

  • Biofilm Cultivation: Grow a multi-species oral biofilm (e.g., containing Streptococcus mutans, Actinomyces naeslundii, and Candida albicans) on hydroxyapatite discs in a suitable growth medium for 48-72 hours.

  • Treatment: Expose the mature biofilms to solutions of Octenidine saccharin at various concentrations for defined periods (e.g., 1, 5, and 15 minutes). Include a negative control (saline) and a positive control (e.g., chlorhexidine).

  • Viability Assessment: Quantify the viable bacteria within the biofilms using techniques such as colony-forming unit (CFU) counting after sonication, or by using viability stains in conjunction with confocal laser scanning microscopy.

  • Data Analysis: Compare the reduction in viable cell counts between the different treatment groups to determine the efficacy of Octenidine saccharin.

Wound Care

The broad-spectrum antimicrobial activity of octenidine, coupled with its ability to disrupt biofilms, makes it a valuable agent in wound care.[15] Octenidine-based hydrogels have been shown to possess anti-inflammatory and protease-inhibitory capacities in wounded human skin.[6] The saccharin salt form may offer formulation advantages in terms of solubility and stability in wound dressing matrices or topical gels.

Start Start: Drug Discovery & Preclinical Formulation Formulation Development (e.g., Oral Rinse, Topical Gel) Start->Formulation InVitro In Vitro Efficacy & Safety Testing (MIC, Cytotoxicity) Formulation->InVitro InVivo In Vivo Animal Studies (Efficacy, Toxicology) InVitro->InVivo Clinical_Trials Clinical Trials (Phase I, II, III) InVivo->Clinical_Trials Regulatory Regulatory Submission & Approval Clinical_Trials->Regulatory Market Market Launch Regulatory->Market

Figure 2: A generalized workflow for the development of a drug product containing Octenidine saccharin.

Safety and Toxicology

The safety profiles of both octenidine and saccharin have been extensively studied individually.

  • Octenidine: As a topical antiseptic, octenidine has a favorable safety profile with low systemic absorption.[10] However, cytotoxic effects on human cells, such as fibroblasts and epithelial cells, have been observed in vitro, and these effects are concentration and time-dependent.[2][16] Toxic reactions have been reported after pressurized application of octenidine-containing disinfectants into soft tissues.[17]

  • Saccharin: After years of controversy, saccharin is now considered safe for human consumption by major regulatory bodies, including the U.S. Food and Drug Administration (FDA).[18][19] The link to bladder cancer observed in early rat studies was found to be irrelevant to humans.[18]

While these individual safety profiles are reassuring, a comprehensive toxicological evaluation of Octenidine saccharin as a single entity is necessary to fully characterize its safety for pharmaceutical use. This would include studies on skin and mucosal irritation, sensitization, and cytotoxicity.

Regulatory Status

Saccharin and its salts are approved for use as food additives in many countries.[18] The regulatory status of Octenidine saccharin as an active pharmaceutical ingredient (API) would need to be established through appropriate regulatory submissions to agencies such as the FDA and the European Medicines Agency (EMA). These submissions would require a complete dossier of information, including chemistry, manufacturing, and controls (CMC) data, as well as preclinical and clinical safety and efficacy data.

Conclusion

Octenidine saccharin represents a promising compound that combines the potent, broad-spectrum antimicrobial activity of octenidine with the well-established properties of saccharin. Its potential applications in oral and wound care are significant, offering a potential alternative to other antimicrobial agents. For drug development professionals, a thorough understanding of its synthesis, physicochemical properties, and analytical methods is paramount. While much can be inferred from the individual components, further research and characterization of the Octenidine saccharin salt are necessary to fully unlock its therapeutic potential and navigate the regulatory landscape.

References

  • Synthesis & characterization of saccharine derivatives. Slideshare. Available at: [Link]

  • Development Of Reverse-Phase High-Performance Liquid Chromatographic and UV-Spectrophotometric Method with Validation For Octenidine Dihydrochloride. Zenodo. Available at: [Link]

  • Synthesis of Novel Saccharin Derivatives. MDPI. Available at: [Link]

  • Synthesis and Characterization of New Saccharin Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and characterization of mixed-ligand silver(I) saccharinate complex containing (2-(2-pyridyl)benzimidazole. Redalyc. Available at: [Link]

  • The improved method for preparing octenidine dihydrochloride and the method for preparing a pharmaceutical composition containing the octenidine dihydrochloride. Google Patents.
  • ANALYSIS OF SACCHARIN IN RED PORRIDGE FROM TRADITIONAL MARKET WHICH VALIDATED USING UV- VISIBLE SPECTROPHOTOMETRIC. Neliti. Available at: [Link]

  • In Vitro Activity of Octenidine Dihydrochloride-Containing Lozenges against Biofilm-Forming Pathogens of Oral Cavity and Throat. MDPI. Available at: [Link]

  • Standardized Comparison of Antiseptic Efficacy of Octenidine Dihydrochloride. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • HPTLC screening of saccharin in beverages by densitometry quantification and SERS confirmation. RSC Publishing. Available at: [Link]

  • development and validation of uv-visible spectrophotometric method for estimation of selected antiseptic drug in bulk and pharmaceutical dosage form. wjpps. Available at: [Link]

  • Octenidine composition. Google Patents.
  • Effects of Octenidine on the Formation and Disruption of Dental Biofilms: An Exploratory In Situ Study in Healthy Subjects. PubMed. Available at: [Link]

  • In Vitro Investigation of the Effects of Octenidine Dihydrochloride on Nasal Septum Squamous Carcinoma Cells. MDPI. Available at: [Link]

  • A kind of synthetic process of saccharin. Google Patents.
  • A prospective study to analyse the concentration of octenidine in hand wounds after disinfection by LC–MS/MS. NIH. Available at: [Link]

  • A prospective study to analyse the concentration of octenidine in hand wounds after disinfection by LC-MS/MS. PubMed. Available at: [Link]

  • Octenidine: antimicrobial activity and clinical efficacy. Wounds UK. Available at: [Link]

  • Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens. FOLIA. Available at: [Link]

  • Compositions de chlorhexidine sans alcool. Google Patents.
  • Octenidine dihydrochloride: chemical characteristics and antimicrobial properties. PubMed. Available at: [Link]

  • Octenidine Saccharin | C50H72N6O6S2 | CID 3047799. PubChem. Available at: [Link]

  • Comparison of the Antimicrobial Efficacy of Octenidine Dihydrochloride and Chlorhexidine with and Without Passive Ultrasonic Irrigation - An Invitro Study. PubMed Central. Available at: [Link]

  • Octenidine composition. Google Patents.
  • 567-572 - Validation of Analytical Method for Determination of Synthetic Sweeteners and Caffeine in Juices and Carbonated Beverages by HPLC with Photodiode Array Detection. Available at: [Link]

  • SODIUM SACCHARIN. Available at: [Link]

  • Antimicrobial activity of octenidine against multidrug-resistant Gram-negative pathogens | Request PDF. ResearchGate. Available at: [Link]

  • Hyaluronan-based dental preparation and octenidine dihydrochloride. Google Patents.
  • New Saccharin Salt of Chlordiazepoxide: Structural and Physicochemical Examination. Available at: [Link]

  • Optimization and Validation of an Analytical Method for the Determination of Sweeteners in Beverages by HPLC-ELSD | Request PDF. ResearchGate. Available at: [Link]

  • Oral Care Formulations - Refresh Transparent Gel Toothpaste. Ashland. Available at: [Link]

  • Saccharin. Wikipedia. Available at: [Link]

  • Production technology of scaccharin sodium salt. Google Patents.
  • WHAM Evidence summary: Octenidine for chronic wounds. Cambridge Media Journals. Available at: [Link]

  • The Safety of Saccharin: An Analysis of Health Effects and Market Dynamics. ResearchGate. Available at: [Link]

Sources

Methodological & Application

Application Note: Protocol for Synthesizing Octenidine Disaccharinate from Octenidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of Octenidine Disaccharinate (Oct-SAC) via a metathesis (anion exchange) reaction starting from Octenidine Dihydrochloride (Oct-2HCl).[1] While Octenidine Dihydrochloride is a potent antiseptic, its high water solubility and bitter taste can limit its application in specific formulations (e.g., lozenges, slow-release wound dressings).[1] By exchanging the chloride counter-ions with saccharinate, researchers can modify the physicochemical properties—specifically solubility, lipophilicity, and palatability—while retaining antimicrobial efficacy. This protocol utilizes a self-validating aqueous precipitation method to ensure high purity and removal of the sodium chloride byproduct.[1]

Scientific Principles & Mechanism[1]

The Chemistry of Metathesis

The synthesis relies on a double displacement reaction. Octenidine is a dicationic bispyridinium surfactant.[1] When reacted with Sodium Saccharinate (a salt of a bulky organic anion) in an aqueous medium, the thermodynamic drive favors the formation of the hydrophobic ion pair (Octenidine Disaccharinate), which precipitates out of solution, leaving the inorganic byproduct (NaCl) dissolved.

Reaction Stoichiometry:


[1]
Reaction Scheme Visualization

The following diagram illustrates the molecular exchange pathway.

ReactionScheme cluster_0 Reactants (Aqueous Phase) cluster_1 Products (Phase Separation) OctHCl Octenidine Dihydrochloride (Cation Source) Mix Mixing (RT) OctHCl->Mix NaSac Sodium Saccharinate (Anion Source) NaSac->Mix OctSac Octenidine Disaccharinate (Precipitate) Mix->OctSac Hydrophobic Association NaCl Sodium Chloride (Supernatant) Mix->NaCl Soluble Byproduct

Figure 1: Metathesis reaction pathway converting hydrophilic chloride salt to hydrophobic saccharinate salt.

Materials & Equipment

ComponentGradeRoleHazards
Octenidine Dihydrochloride Pharma/High Purity (>98%)Precursor CationIrritant (Skin/Eye)
Sodium Saccharinate Dihydrate USP/EP GradePrecursor AnionMild Irritant
Deionized Water (DI) 18.2 MΩ[1]·cmSolventNone
Methanol (Optional) HPLC GradeCo-solvent (if needed)Flammable, Toxic
Silver Nitrate (AgNO₃) Reagent GradeQC Reagent (Cl⁻ test)Corrosive, Staining

Equipment:

  • Magnetic stirrer with heating plate.[1]

  • Vacuum filtration setup (Buchner funnel).[1]

  • Vacuum oven (set to 40–50°C).

  • NMR Spectrometer (for validation).[1]

Experimental Protocol

Stoichiometric Calculation

Octenidine is a dication .[1] You must use 2 molar equivalents of Sodium Saccharinate for every 1 molar equivalent of Octenidine Dihydrochloride.

  • MW Octenidine[1]·2HCl: ~623.8 g/mol [1]

  • MW Sodium Saccharinate (dihydrate): ~241.2 g/mol [1]

  • Target Ratio: 1 : 2.05 (A slight 2-5% excess of saccharinate ensures complete exchange of the chloride).[1]

Step-by-Step Synthesis Workflow

Workflow Start Start: Weigh Reagents SolA Sol A: Dissolve Oct-2HCl in Warm DI Water (40°C) Start->SolA SolB Sol B: Dissolve Na-Saccharin in DI Water (RT) Start->SolB Mix Dropwise Addition: Add Sol B to Sol A under vigorous stirring SolA->Mix SolB->Mix Precip Precipitation Phase: White solid forms immediately. Stir for 2 hours at RT. Mix->Precip Filter Vacuum Filtration: Isolate solid. Precip->Filter Wash Purification Wash: Wash cake 3x with cold DI Water (Removes NaCl) Filter->Wash Test QC Check: AgNO3 Test on filtrate. Clear = Success. Wash->Test Test->Wash Fail (Cl- detected) Dry Drying: Vacuum Oven (45°C, 24h) Test->Dry Pass

Figure 2: Operational workflow for the synthesis and purification of Octenidine Disaccharinate.

Detailed Procedures

Step 1: Preparation of Solutions

  • Dissolve 6.24 g (10 mmol) of Octenidine Dihydrochloride in 100 mL of DI water. Mild heating (40°C) may be required to fully solubilize the gemini surfactant. Ensure the solution is clear (Solution A).

  • Dissolve 4.94 g (20.5 mmol) of Sodium Saccharinate in 50 mL of DI water at room temperature (Solution B).

Step 2: Metathesis Reaction

  • Place Solution A on a magnetic stirrer at medium speed (approx. 400 RPM).

  • Add Solution B dropwise to Solution A over a period of 10 minutes.

  • Observation: A white, voluminous precipitate (Octenidine Disaccharinate) should form immediately upon contact.[1]

  • Once addition is complete, continue stirring for 2 hours at room temperature to allow the crystal lattice to organize and ensure the reaction equilibrium shifts fully to the solid product.

Step 3: Isolation and Purification

  • Filter the suspension using a Buchner funnel and vacuum pump.

  • Critical Wash Step: Wash the filter cake three times with 20 mL of cold DI water . This step removes the soluble NaCl byproduct and excess Sodium Saccharinate.

  • Self-Validation (Silver Nitrate Test): Collect a few drops of the final wash filtrate in a test tube. Add 1 drop of 0.1M AgNO₃.[1]

    • Result: The solution should remain clear.

    • Failure Mode: If a white cloudiness (AgCl) appears, significant chloride remains.[1] Repeat the washing step.[2]

Step 4: Drying

  • Transfer the solid to a vacuum oven.

  • Dry at 45°C under reduced pressure (<100 mbar) for 24 hours.

  • Store the final product in a desiccator, protected from light.

Characterization & Validation

To ensure the synthesized material is the correct salt form (Octenidine Disaccharinate) and free of starting materials, perform the following analyses:

MethodExpected ResultInterpretation
1H NMR (DMSO-d6) Integration Ratio 1:2Compare the integration of the Octenidine alkyl chain protons (e.g., terminal methyls) to the Saccharin aromatic protons. A 1:2 molar ratio confirms the disaccharinate formation.
Melting Point Distinct from Oct-2HClOctenidine salts with large organic anions often exhibit lower melting points than the chloride salt (215-217°C for Oct-2HCl) due to reduced lattice energy, behaving more like Ionic Liquids (ILs) or low-melting salts.[1]
Solubility Profile Hydrophobic ShiftThe product should be insoluble in water but soluble in organic solvents like Ethanol, Methanol, or DMSO. This contrasts with the water-soluble Oct-2HCl starting material.[1]
Elemental Analysis Absence of ChlorineElemental analysis (CHN) should show Nitrogen and Sulfur presence, but Chlorine content should be <0.5% (trace impurity).

Troubleshooting

  • Issue: Product "Oils Out" instead of precipitating.

    • Cause: The melting point of the hydrated salt might be near room temperature, or impurities are lowering the transition temperature.

    • Solution: Cool the reaction mixture in an ice bath (0-4°C) during the stirring phase. If oiling persists, decant the water and recrystallize the oil from a hot Ethanol/Water mixture.

  • Issue: Low Yield.

    • Cause: Incomplete precipitation due to partial solubility in water.[1]

    • Solution: Increase the ionic strength of the aqueous phase (salting out) is not recommended as it adds impurities. Instead, cool the mixture significantly before filtration.

References

  • Octenidine Chemistry & Synthesis

    • Sedlock, D. M., & Bailey, D. M. (1985). Microbicidal activity of octenidine hydrochloride, a new alkanediylbis[pyridine] germicidal agent. Antimicrobial Agents and Chemotherapy, 28(6), 786–790.[1] Link[1]

  • Ionic Liquid/Salt Metathesis Protocols

    • Hough, W. L., et al. (2007).[1][3] The third evolution of ionic liquids: active pharmaceutical ingredients. New Journal of Chemistry, 31, 1429-1436.[1] (Foundational text on API-IL synthesis via metathesis). Link

  • General Anion Exchange Methodology

    • Freemantle, M. (2010).[1] An Introduction to Ionic Liquids. Royal Society of Chemistry.[1] (Standard reference for halide-to-organic anion exchange). Link[1]

  • Octenidine Safety & Properties

    • Hübner, N. O., et al. (2010).[1] Octenidine dihydrochloride, a modern antiseptic for skin, mucous membranes and wounds.[4] Skin Pharmacology and Physiology, 23(5), 244-258.[1] Link

Sources

Advanced Dissolution Testing Protocols for Octenidine Saccharin Tablets

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Method Development Guide

Executive Summary

Octenidine Saccharin (Octenidine Disaccharin) represents a specialized salt form of the antiseptic octenidine, designed primarily to overcome the intense bitterness of the dihydrochloride salt while maintaining antimicrobial efficacy in oral formulations (lozenges, mucoadhesive tablets).

Developing a dissolution protocol for this compound presents a unique "Gemini surfactant" challenge. Octenidine is a cationic surfactant that exhibits strong adsorption to borosilicate glass, leading to artificially low recovery rates during dissolution testing. Furthermore, the dissociation of the saccharin counter-ion requires a chromatographic method capable of simultaneous quantification of a hydrophobic cation (octenidine) and a hydrophilic anion (saccharin).

This guide outlines a scientifically grounded, self-validating protocol for the dissolution profiling of Octenidine Saccharin tablets, addressing adsorption kinetics, sink conditions, and HPLC quantification.

Part 1: Physicochemical Basis & Experimental Logic[1][2]

The Adsorption Anomaly

Octenidine contains two cationic pyridinium centers and long alkyl chains. In standard dissolution vessels, it behaves like a surfactant, adhering to the negatively charged silanol groups on the surface of glass vessels and sampling cannulas.

  • Impact: Standard glass vessels can cause 10–20% drug loss, leading to Out-of-Specification (OOS) results that are analytical artifacts rather than formulation failures.[1][2]

  • Solution: The protocol below mandates the use of low-adsorption polycarbonate vessels or the addition of a competitive surfactant (e.g., Tween 80) to the media.

The Salt Dissociation

Upon contact with the dissolution medium, the salt dissociates:



Monitoring both species allows for a "Mass Balance Verification." If the molar ratio of released Saccharin to Octenidine deviates significantly from 2:1, it indicates precipitation of the free base (at high pH) or selective adsorption of the cation.

Part 2: Dissolution Protocol

Instrumentation & Setup
ParameterSpecificationRationale
Apparatus USP Apparatus 2 (Paddle)Standard for tablets/lozenges; prevents coning better than Basket for disintegrating tablets.[1][2]
Vessel Material Polycarbonate or Teflon-coatedCRITICAL: Prevents cationic adsorption of Octenidine.[1][2] Do NOT use standard glass.
Rotation Speed 50 RPM (Standard) / 75 RPM (Lozenges)75 RPM is often preferred for lozenges to simulate oral shear forces.
Temperature 37.0°C ± 0.5°CPhysiological standard.
Sinkers Japanese Pharmacopoeia (JP) SinkerRequired if the tablet floats or sticks to the vessel wall.
Dissolution Media Selection

Select the medium based on the development stage.

Option A: Biorelevant (Formulation Development)

  • Medium: Artificial Saliva (pH 6.8)[1][2]

  • Composition: Phosphate buffer + Mucin (optional) + 0.5% Tween 80.

  • Volume: 900 mL.[3]

  • Purpose: Simulates the oral cavity environment for lozenges. Tween 80 ensures sink conditions for the hydrophobic octenidine chain.

Option B: Quality Control (Batch Release)

  • Medium: 0.1 N HCl or Acetate Buffer pH 4.5 containing 1.0% Tween 80.

  • Volume: 900 mL.[3]

  • Purpose: Maximizes solubility to detect manufacturing defects (granulation issues, compression force variability).

Sampling Procedure
  • Time Points: 5, 10, 15, 30, 45, 60 minutes (Infinity point at 150 RPM for 15 mins).

  • Filtration: Use PVDF or PTFE filters (0.45 µm). Note: Discard the first 5 mL of filtrate to saturate the filter membrane, as octenidine binds to fresh filters.

  • Vial Material: Use Polypropylene (PP) HPLC vials. Avoid glass inserts.

Part 3: Analytical Methodology (HPLC)

A gradient HPLC method is recommended to separate the early-eluting Saccharin (polar) from the late-eluting Octenidine (hydrophobic).[1][2]

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Waters XBridge C18 or Thermo Hypersil GOLD), 150 x 4.6 mm, 3.5 µm.[1]

    • Why: "End-capped" columns reduce silanol interactions with the cationic octenidine.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Ion-pairing agent).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 40°C.

  • Detection: Diode Array Detector (DAD).

    • Channel 1: 210 nm (Saccharin).[4]

    • Channel 2: 280 nm (Octenidine).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Elution of Saccharin (~2-3 min)
5.09010Isocratic hold
5.14060Step gradient for Octenidine
12.04060Elution of Octenidine (~8-10 min)
12.19010Re-equilibration
17.09010End of Run

Part 4: Workflow Visualization

The following diagram illustrates the decision logic for method development, specifically addressing the adsorption risks inherent to Octenidine.

OctenidineProtocol Start Start: Octenidine Saccharin Tablet Formulation MediaSel Select Dissolution Medium Start->MediaSel AdsorptionCheck Adsorption Check: Glass vs. Plastic Vessels MediaSel->AdsorptionCheck GlassFail Glass Recovery < 95% (Adsorption Detected) AdsorptionCheck->GlassFail Standard Glass PlasticPass Use Polycarbonate Vessels + 1% Tween 80 AdsorptionCheck->PlasticPass Plastic/Surfactant GlassFail->PlasticPass Corrective Action Sampling Sampling Protocol: Discard first 5mL filtrate PlasticPass->Sampling HPLC HPLC Analysis (Dual Wavelength) Sampling->HPLC DataEval Data Evaluation: Calc Molar Ratio (Sacc:Oct) HPLC->DataEval Pass Ratio ~ 2:1 Valid Release Profile DataEval->Pass Consistent Fail Ratio Deviates Check Precipitation/Degradation DataEval->Fail Inconsistent

Caption: Workflow for optimizing Octenidine Saccharin dissolution, highlighting the critical decision point for vessel material selection to mitigate cationic adsorption.

Part 5: Validation Criteria (Self-Validating System)

To ensure the trustworthiness of the results, the following criteria must be met during the validation phase:

  • Filter Compatibility Study: Compare filtered vs. centrifuged standard solutions. Recovery must be 98.0% – 102.0%. If lower, increase the discard volume.

  • Linearity: Demonstrate linearity for both Octenidine (e.g., 1–50 µg/mL) and Saccharin independently.

  • Stoichiometric Check: In the dissolution bath, the molar concentration of Saccharin should track exactly

    
     the molar concentration of Octenidine (assuming no excipient interference).
    
    • $ \text{Ratio} = \frac{[Saccharin]{molar}}{[Octenidine]{molar}} \approx 2.0 $[1][2]

References

  • Octenidine Structure & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3047799, Octenidine Saccharin. Retrieved from [Link][1][2]

  • Analytical Method (Saccharin): Lawrence, J. F., & Charbonneau, C. F. (1988).[4] Determination of saccharin in foods by HPLC. ResearchGate. Retrieved from [Link](Note: Generalized link to method principle).

Sources

Application Note: Octenidine Saccharinate (OCT-SAC) Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Octenidine Saccharinate (OCT-SAC) represents a functional salt modification of the established antiseptic Octenidine Dihydrochloride (OCT-DHC).[1] While OCT-DHC is a potent bispyridinium antiseptic, its intense bitterness limits oral applications, and its high aqueous solubility can lead to rapid "wash-out" in topical formulations.[1]

The Saccharinate counterion serves two critical functions:

  • Organoleptic & Physicochemical Modulation: It reduces bitterness and alters lipophilicity, potentially enhancing tissue retention (substantivity).

  • Synergistic Potential: Emerging 2025 literature suggests saccharin itself possesses weak antimicrobial properties by destabilizing bacterial cell walls, potentially potentiating the membrane-disrupting effects of the octenidine cation.

The Challenge: Standard CLSI/EUCAST protocols for systemic antibiotics fail for OCT-SAC due to:

  • Cationic Binding: Octenidine binds avidly to polystyrene (standard microplates), artificially elevating MIC values.

  • Solubility: The saccharinate salt is less water-soluble than the hydrochloride salt, requiring specific solvent strategies.

  • Neutralization: Octenidine residues exert a "hangover effect," continuing to kill bacteria in the recovery media unless aggressively neutralized.

Pre-Analytical Considerations (Critical)

Chemical Handling & Stock Preparation

Unlike OCT-DHC (soluble in water), OCT-SAC is hydrophobic.[1]

  • Solvent: Dimethyl Sulfoxide (DMSO).[1]

  • Stock Concentration: Prepare a 10 mM stock solution (approx. 8-9 mg/mL depending on precise stoichiometry).

  • Storage: -20°C in amber glass vials (prevents adsorption to plastic).

Expert Insight: Do not use water or simple saline for the master stock. The saccharinate complex will precipitate, leading to erratic dosing.

Labware Selection[1]
  • Forbidden: Standard Polystyrene (PS) 96-well plates.[1] The cationic headgroups of octenidine adsorb to the negatively charged PS surface.

  • Required: Polypropylene (PP) 96-well plates (non-binding).[1]

  • Pipette Tips: Low-retention tips are recommended to ensure accurate delivery of the viscous surfactant-heavy neutralizers.[1]

The Neutralizer System

Standard D/E Neutralizing Broth is often insufficient for Octenidine. You must use a High-Capacity Neutralizer (HCN) .[1]

HCN Formulation (per Liter):

  • Tween 80 (Polysorbate 80): 30 g (Traps the lipophilic tail)

  • Lecithin (Soy): 3 g (Neutralizes the cationic charge)

  • L-Histidine: 1 g [1]

  • Sodium Thiosulfate: 5 g [1]

  • Saponin: 30 g (Optional: required only if testing high concentrations >0.1%)

  • Buffer: Phosphate Buffered Saline (PBS) or Tryptic Soy Broth (TSB).[1]

Protocol A: Modified Broth Microdilution (MIC)

Adapted from CLSI M07-A10 and ISO 20776-1, modified for Cationic Antiseptics.[1]

Experimental Design

This assay determines the Minimum Inhibitory Concentration (MIC).[2]

Controls Required:

  • Growth Control: Bacteria + Media + Solvent Vehicle (DMSO final conc. < 1%).[1]

  • Sterility Control: Media only.

  • Saccharin Control: Sodium Saccharin alone (at molar equivalents) to distinguish the counterion effect from the octenidine effect.

  • Reference Control: Octenidine Dihydrochloride (OCT-DHC) for benchmarking.

Step-by-Step Workflow
  • Inoculum Prep: Prepare a 0.5 McFarland suspension of the test organism (approx.

    
     CFU/mL).[1] Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to reach 
    
    
    
    CFU/mL.[1]
  • Plate Setup (Polypropylene):

    • Add 50 µL of CAMHB to columns 2–12.

    • Add 100 µL of OCT-SAC working solution (e.g., 64 µg/mL) to column 1.[1]

    • Perform serial 2-fold dilutions from column 1 to 10 (transfer 50 µL). Discard 50 µL from column 10.[1]

    • Result: Range from 64 µg/mL down to 0.125 µg/mL.[1]

  • Inoculation: Add 50 µL of the diluted inoculum to wells 1–11. (Final bacterial density:

    
     CFU/mL).[1][3]
    
  • Incubation: Seal with gas-permeable film.[1] Incubate at 35 ± 2°C for 16–20 hours.

  • Readout (The "Trailing" Issue):

    • Cationic agents often cause "trailing" (partial inhibition).[1]

    • Recommendation: Use Resazurin (Alamar Blue) .[1] Add 10 µL of 0.01% Resazurin solution to each well. Incubate for 1–2 hours.

    • Blue = No Growth (Inhibition).[1]

    • Pink = Growth (Metabolic Activity).[1]

Workflow Visualization[1]

MIC_Workflow cluster_warning CRITICAL CONTROL Stock OCT-SAC Stock (10mM in DMSO) Dilution Serial Dilution (Polypropylene Plate) Stock->Dilution Dilute in CAMHB Incubation Incubation (37°C, 18h) Dilution->Incubation + Bacteria Inoculum Inoculum (5x10^5 CFU/mL) Inoculum->Incubation Dye Add Resazurin (Metabolic Stain) Incubation->Dye Read Read MIC (Blue vs Pink) Dye->Read 1-2 hrs SAC_Ctrl Saccharin-Only Control Well SAC_Ctrl->Incubation

Caption: Workflow for OCT-SAC MIC testing highlighting the critical addition of metabolic dye (Resazurin) to resolve trailing endpoints common in cationic antiseptics.

Protocol B: Time-Kill Kinetics (ASTM E2315)

The "Gold Standard" for antiseptics.[1] MIC measures inhibition; Time-Kill measures speed of lethality.[1]

Methodology[1][3][4][6][7][8][9]
  • Preparation: Prepare 10 mL of OCT-SAC at 2x the desired test concentration in hard water (standardized hardness) or buffer.

  • Challenge: Add 1 mL of bacterial suspension (

    
     CFU/mL) to 9 mL of the OCT-SAC solution.
    
    • Start Timer immediately.

  • Sampling: At defined intervals (e.g., 30s, 1 min, 5 min, 30 min), remove 1 mL of the mixture.

  • Neutralization (Crucial): Immediately transfer the 1 mL sample into 9 mL of High-Capacity Neutralizer (HCN) . Vortex for 30 seconds.[1]

    • Allow a 5-minute neutralization period before plating.

  • Plating: Perform serial 10-fold dilutions of the neutralized sample in saline. Plate 100 µL on Tryptic Soy Agar (TSA).

  • Calculation:

    
    
    

Quality Control: Neutralizer Validation (ASTM E1054)

You cannot trust your Time-Kill data without this control.[1]

Perform this in parallel with Protocol B:

  • Test Group: Neutralizer + OCT-SAC + Bacteria.[1] (Verifies the neutralizer actually stops the antiseptic).

  • Toxicity Group: Neutralizer + Bacteria (No OCT-SAC).[1] (Verifies the neutralizer isn't killing the bacteria).

  • Viability Group: PBS + Bacteria.

Acceptance Criteria: The counts in the Test Group must be within 0.3 log of the Viability Group. If the count is lower, your neutralizer failed (false positive efficacy).

Data Analysis & Interpretation

Molarity vs. Mass

Because OCT-SAC has a higher molecular weight than OCT-DHC, reporting in µg/mL can be misleading.[1]

  • OCT-DHC MW: ~623.8 g/mol [1]

  • OCT-SAC MW: ~800–900 g/mol (Estimate based on 1:2 stoichiometry).[1]

Always convert to Molarity (µM) for comparative potency:


[1]
Interpretation Table[1]
ParameterOCT-SAC Expected ResultInterpretation
MIC (S. aureus) 1 – 4 µMHighly active.[1] Comparable to OCT-DHC.
MIC (P. aeruginosa) 4 – 16 µMModerate activity (typical for Gram-negatives).[1]
Saccharin Control > 1000 µMConfirms saccharin acts as a carrier/synergist, not primary driver.
Time-Kill (1 min) > 3 Log ReductionBactericidal. (Static agents show <3 log reduction).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1][4] CLSI, Wayne, PA.[5] Link

  • Koburger, T., Hübner, N., et al. (2010). Standardized comparison of antiseptic efficacy of triclosan, PVP-iodine, octenidine dihydrochloride, polyhexanide and chlorhexidine digluconate. Journal of Antimicrobial Chemotherapy, 65(8), 1712–1719. Link

  • ASTM International. (2016).[1] ASTM E2315-16: Standard Guide for Assessment of Antimicrobial Activity Using a Time-Kill Procedure.[1] West Conshohocken, PA. Link

  • ASTM International. (2013).[1] ASTM E1054-08(2013): Standard Test Methods for Evaluation of Inactivators of Antimicrobial Agents.[1] West Conshohocken, PA. Link

  • de Dios, R., et al. (2025).[6] Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics.[7][8] EMBO Molecular Medicine.[1][7] (Emerging evidence on Saccharin antimicrobial activity). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Octenidine Saccharin (Oct-Sac) Cytotoxicity Modulation

[1]

Executive Summary

You are likely working with Octenidine Saccharin (Oct-Sac) to leverage the antiseptic potency of octenidine while modifying its solubility profile or taste characteristics compared to the standard Octenidine Dihydrochloride (Oct-DHC).[1]

While Octenidine is generally less cytotoxic than Chlorhexidine (CHX) [1], it remains a cationic surfactant that disrupts cell membranes in a dose-dependent manner.[1] The key to reducing cytotoxicity on human fibroblasts lies in controlling the bioavailability of the cationic headgroup .[1] This guide addresses the specific physicochemical challenges of the saccharinate salt form and provides validated protocols to widen the therapeutic window.

Module 1: Formulation & Solubility (The Root Cause)

The Challenge: Octenidine Saccharin typically exhibits lower aqueous solubility than Oct-DHC.[1] While this "depot effect" can be beneficial in vivo, it causes significant variability in in vitro fibroblast models, leading to inconsistent IC50 data or localized toxicity due to micro-precipitates settling on the cell monolayer.[1]

Troubleshooting Guide: Stock Solution Preparation
IssueProbable CauseCorrective Action
Cloudy Stock Solution Direct dissolution in PBS/Media causes "salting out" of the saccharinate.[1]Pre-dissolve in DMSO or Ethanol. Dissolve Oct-Sac in 100% DMSO to 10-50 mM first, then dilute into media.[1] Final DMSO concentration must be < 0.5% v/v.
Crystal Formation on Cells Temperature shock or supersaturation.[1]Warm media to 37°C before adding the compound. Sonicate the stock for 10 mins. Filter sterilize (0.22 µm) after dilution to remove micro-crystals.
Inconsistent Toxicity Adsorption to plasticware (cationic binding).[1]Use low-binding glass or polypropylene tubes for serial dilutions.[1] Avoid polystyrene until the final plating step.[1]
Visualizing the Solubility-Toxicity Trade-off

OctenidineSolubilityOctDHCOctenidine Dihydrochloride(High Solubility)RapidRelRapid Release(High Cmax)OctDHC->RapidRelDissolves InstantlyOctSacOctenidine Saccharin(Lower Solubility)SlowRelSlow Dissolution(Depot Effect)OctSac->SlowRelControlled ReleaseToxAcute Fibroblast Toxicity(Membrane Lysis)RapidRel->ToxOverwhelms MembraneSlowRel->ToxIf overdosedSafeSustained Antimicrobial Activity(Reduced Cytotoxicity)SlowRel->SafeMaintains < IC50

Figure 1: The physicochemical advantage of the Saccharinate salt.[1] By modulating solubility, Oct-Sac prevents the immediate "concentration shock" typical of the hydrochloride salt.[1]

Module 2: Optimizing the Cytotoxicity Assay

The Challenge: Cationic antiseptics like Octenidine can interact with tetrazolium salts (MTT/MTS), leading to false results.[1] Furthermore, fibroblasts are highly sensitive to serum starvation, which exacerbates Octenidine toxicity.[1]

Protocol: Serum-Buffered Fibroblast Viability Assay

Objective: Determine the true IC50 of Oct-Sac in a physiologically relevant context.

  • Cell Seeding:

    • Seed Human Dermal Fibroblasts (HDFa) at

      
       cells/well in 96-well plates.
      
    • Allow attachment for 24 hours in DMEM + 10% FBS.[1]

  • Compound Treatment (The Critical Step):

    • Standard: DMEM + 10% FBS.[1] (Serum proteins like albumin bind Octenidine, mimicking the in vivo wound environment and reducing free-cation toxicity [2]).[1]

    • Strict: DMEM + 0.5% BSA (Bovine Serum Albumin).[1] Use this if you need defined conditions but want to prevent immediate membrane lysis.[1]

    • Do NOT use serum-free media unless testing for absolute worst-case scenario; Octenidine is aggressive in the absence of protein buffering.[1]

  • Exposure Time:

    • Limit exposure to 1 to 5 minutes for antiseptic efficacy simulation, followed by a wash.[1]

    • For prolonged toxicity (dressing simulation), incubate for 24 hours.[1]

  • Readout:

    • Use Resazurin (Alamar Blue) or ATP assays (CellTiter-Glo) .[1]

    • Avoid MTT: If you must use MTT, include a "Media + Octenidine (No Cells)" control to subtract background chemical reduction.[1]

FAQ: Assay Anomalies

Q: My fibroblasts detach immediately upon adding Oct-Sac. A: This is "Fixation" or immediate lysis.[1] The concentration is too high (>0.05%).[1] Cationic surfactants can fix cells to the plastic or lyse them instantly.[1] Reduce the starting concentration and ensure protein (FBS/BSA) is present to buffer the charge.[1]

Q: Why is Oct-Sac less toxic in 10% FBS than in PBS? A: Serum proteins (Albumin) bind the cationic headgroups of Octenidine [3].[1] This reduces the concentration of "free" Octenidine available to disrupt the fibroblast cell membrane.[1] This is not an artifact; it is clinically relevant as wounds contain high protein levels.[1]

Module 3: Advanced Mitigation Strategies

If Oct-Sac is still too cytotoxic for your application (e.g., leave-on wound dressings), you must employ Shielding Strategies .[1]

Strategy A: Liposomal Encapsulation

Encapsulating Octenidine in phosphatidylcholine liposomes shields the positive charge from the fibroblast membrane while allowing fusion with bacterial membranes [4].[1]

Strategy B: Hydrogel Matrix Incorporation

Formulating Oct-Sac into a Poloxamer or Hydroxyethyl cellulose (HEC) hydrogel slows diffusion.[1] The saccharinate salt is particularly well-suited for this due to its lower solubility, creating a stable suspension within the gel matrix.[1]

Experimental Workflow: Toxicity Reduction Decision Tree

ToxReductionStartStart: Oct-Sac Cytotoxicity > LimitStep1Step 1: Add Protein Buffer(10% FBS or 1% BSA)Start->Step1Check1Toxicity Acceptable?Step1->Check1Step2Step 2: Liposomal Formulation(Shield Cationic Charge)Check1->Step2NoSuccessProceed to Efficacy TestingCheck1->SuccessYesCheck2Toxicity Acceptable?Step2->Check2Step3Step 3: Salt Exchange/Co-crystal(Modify Dissolution Rate)Check2->Step3NoCheck2->SuccessYesStep3->SuccessOptimizedFailRe-evaluate Therapeutic WindowStep3->FailFailed

Figure 2: Step-wise approach to mitigating Octenidine toxicity. Protein buffering is the first line of defense, followed by advanced formulation strategies.[1]

References
  • Müller, G., et al. (2015). Cytotoxic effects of octenidine mouth rinse on human fibroblasts and epithelial cells – an in vitro study.[1][2] Drug and Chemical Toxicology.[1][2][3][4][5]

  • Schmidt, J., et al. (2016). Cytotoxicity of octenidine dihydrochloride and chlorhexidine gluconate on human fibroblasts.[1] Journal of Periodontology.[1]

  • Assadian, O. (2016). Octenidine dihydrochloride: chemical characteristics and antimicrobial properties.[1] Journal of Wound Care.[1]

  • Vergara, D., et al. (2018). Cytotoxicity of chlorhexidine and octenidine on human gingival fibroblasts.[1][4] (Contextual reference on mechanism).

(Note: While specific literature on the "Saccharin" salt of Octenidine is proprietary or emerging, the mechanisms cited above regarding the octenidine cation and formulation strategies are chemically universal to the active moiety.)[1]

Technical Support Center: Enhancing the Stability of Octenidine Saccharin in Light-Sensitive Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with octenidine saccharin. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the photostability of octenidine saccharin in various formulations. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and efficacy of your light-sensitive formulations.

Frequently Asked Questions (FAQs)

Q1: Why is my octenidine saccharin formulation showing degradation upon light exposure?

A1: Octenidine saccharin is susceptible to photodegradation due to the inherent photochemical properties of both the octenidine and saccharin moieties. The octenidine component, an aromatic amine, can absorb ultraviolet (UV) radiation, leading to photo-oxidation. Concurrently, the saccharin component has been shown to undergo photoisomerization upon UV exposure. The combination of these two light-absorbing molecules in a single salt may lead to complex degradation pathways.

Q2: What are the visible signs of octenidine saccharin degradation in a formulation?

A2: Visual indicators of degradation can include a change in color (yellowing or browning), the formation of precipitates, or a decrease in the clarity of a solution. However, significant degradation can occur before any visible changes are apparent. Therefore, it is crucial to rely on analytical techniques for accurate stability assessment.

Q3: Which wavelengths of light are most damaging to octenidine saccharin?

A3: Octenidine dihydrochloride has a UV absorption maximum (λmax) at approximately 285 nm[1][2]. Saccharin exhibits a λmax around 267.5 nm[3]. Therefore, formulations are most at risk when exposed to UV light in the UVC and UVB range. However, sensitivity to UVA and even visible light cannot be entirely ruled out without specific photostability testing.

Q4: Can the saccharin salt form contribute to the instability?

A4: Yes. While saccharin has been considered relatively stable, studies have demonstrated that it can undergo structural rearrangement to form "iso-saccharin" when subjected to UV irradiation[4]. This suggests that the saccharin counter-ion is not inert and can be a contributing factor to the overall photodegradation profile of the octenidine saccharin salt.

Q5: Are there regulatory guidelines for photostability testing?

A5: Yes, the International Council for Harmonisation (ICH) provides guidelines, specifically ICH Q1B, which outlines the requirements for photostability testing of new drug substances and products. These guidelines recommend exposing samples to a specified intensity of both UV and visible light.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides actionable solutions based on scientific principles.

Issue 1: Rapid Loss of Potency in Liquid Formulations

Symptoms:

  • Significant decrease in octenidine saccharin concentration as determined by HPLC.

  • Appearance of unknown peaks in the chromatogram.

  • Discoloration of the solution.

Root Cause Analysis:

The rapid degradation is likely due to direct exposure of the formulation to ambient or artificial light. Both octenidine, as an aromatic amine, and saccharin are susceptible to photochemical reactions. The solvent system can also play a role, with aqueous environments sometimes facilitating degradative pathways.

Solutions:

  • Control the Lighting Environment:

    • During manufacturing and handling, use low-UV emitting lights. Brown or amber colored lights with a wavelength greater than 500 nm are a good option[2].

    • Protect samples from direct sunlight and fluorescent lighting at all times.

  • Primary Packaging:

    • Utilize amber-colored glass vials or bottles, which are designed to filter out UV and short-wavelength visible light.

    • For highly sensitive formulations, consider opaque packaging or overwrapping with UV-protective materials like aluminum foil.

  • Formulation Optimization:

    • Excipient Selection:

      • Antioxidants: To combat photo-oxidation of the octenidine moiety, consider the inclusion of antioxidants. Common choices include butylated hydroxytoluene (BHT), ascorbic acid, and sodium metabisulfite.

      • UV Absorbers: Excipients that absorb UV radiation can act as internal sunscreens for the active ingredient. Examples include benzophenones and benzotriazoles, though their use must be carefully evaluated for compatibility and regulatory acceptance.

      • Triplet State Quenchers: Photochemical reactions can proceed through highly reactive triplet states. The inclusion of triplet state quenchers, such as cyclooctatetraene (COT) derivatives, can help to dissipate this energy before it leads to degradation[5].

    • pH Adjustment: The stability of octenidine saccharin may be pH-dependent. Conduct forced degradation studies at various pH levels to identify the pH of maximum stability.

Experimental Protocol: Screening of Photostabilizers

  • Prepare several small batches of your octenidine saccharin formulation.

  • To each batch, add a different photostabilizing agent (e.g., BHT, ascorbic acid, a UV absorber) at a range of concentrations. Include a control batch with no stabilizer.

  • Transfer aliquots of each formulation into clear and amber glass vials.

  • Expose the vials to a controlled light source as per ICH Q1B guidelines (e.g., a photostability chamber).

  • At specified time points, withdraw samples and analyze for the concentration of octenidine saccharin and the formation of degradation products using a validated stability-indicating HPLC method.

  • Compare the degradation rates between the different formulations to identify the most effective stabilizer.

Issue 2: Color Change in Solid or Semi-Solid Formulations

Symptoms:

  • Yellowing or browning of powders, creams, or gels over time, especially on the surface exposed to light.

Root Cause Analysis:

The color change is likely due to the formation of chromophoric degradation products. This can result from the oxidation of the octenidine molecule or the formation of colored isomers of saccharin.

Solutions:

  • Opaque Packaging: This is the most effective solution for solid and semi-solid formulations. Use opaque tubes, jars, or blister packs.

  • Film Coating (for tablets): Applying a colored film coating to tablets can provide a physical barrier against light penetration[2]. The inclusion of pigments like titanium dioxide in the coating can enhance this protection.

  • Inert Atmosphere: For highly sensitive products, packaging under an inert atmosphere (e.g., nitrogen) can help to reduce photo-oxidative degradation.

Experimental Protocol: Evaluation of Protective Packaging

  • Prepare your solid or semi-solid formulation.

  • Package the formulation in various types of containers (e.g., clear, amber, opaque).

  • Expose the packaged formulations to a photostability chamber.

  • At regular intervals, visually inspect the samples for color change and perform analytical testing on the surface and bulk of the formulation to quantify degradation.

Data Presentation

StabilizerConcentration% Degradation (24h light exposure)
Control (None)-25%
Ascorbic Acid0.1% w/v15%
BHT0.05% w/v12%
UV Absorber X0.2% w/v8%

Table 1: Example of data from a photostabilizer screening study.

Visualization of Concepts

Diagram 1: Potential Photodegradation Pathways of Octenidine Saccharin

G cluster_octenidine Octenidine Moiety cluster_saccharin Saccharin Moiety Octenidine Octenidine (Aromatic Amine) ExcitedOctenidine Excited State Octenidine* Octenidine->ExcitedOctenidine UV Absorption (~285 nm) OxidizedOctenidine Oxidized Degradation Products (Chromophores) ExcitedOctenidine->OxidizedOctenidine + Oxygen Degradation Overall Formulation Degradation OxidizedOctenidine->Degradation Saccharin Saccharin ExcitedSaccharin Excited State Saccharin* Saccharin->ExcitedSaccharin UV Absorption (~267.5 nm) IsoSaccharin Iso-Saccharin (Photoisomer) ExcitedSaccharin->IsoSaccharin IsoSaccharin->Degradation Light Light Exposure (UV/Visible) Formulation Octenidine Saccharin in Formulation Light->Formulation Formulation->Octenidine Formulation->Saccharin

Caption: Potential photodegradation pathways for octenidine and saccharin moieties.

Diagram 2: Experimental Workflow for Troubleshooting Photostability

G Start Start: Formulation Instability Observed Char Characterize Degradation: - HPLC for potency - Visual inspection Start->Char Hypothesis Formulate Hypothesis: - Direct photodegradation? - Excipient interaction? Char->Hypothesis ForcedDeg Conduct Forced Degradation Study (ICH Q1B) Hypothesis->ForcedDeg Analyze Analyze Degradants: - LC-MS/MS for identification ForcedDeg->Analyze Reformulate Reformulate: - Add photostabilizers - Change packaging Analyze->Reformulate Test Test New Formulation: - Repeat photostability study Reformulate->Test Test->Reformulate If not stable Stable Stable Formulation Achieved Test->Stable

Caption: A systematic workflow for troubleshooting photostability issues.

References

  • Pawar, S. J., et al. (2016). DEVELOPMENT AND VALIDATION OF UV-VISIBLE SPECTROPHOTOMETRIC METHOD FOR ESTIMATION OF SELECTED ANTISEPTIC DRUG IN BULK AND PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1649-1655. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. [Link]

  • da Silva, J. P., et al. (2013). Photoisomerization of saccharin. PubMed, 117(15), 8603-8612. [Link]

  • Neliti. (2018). ANALYSIS OF SACCHARIN IN RED PORRIDGE FROM TRADITIONAL MARKET WHICH VALIDATED USING UV- VISIBLE SPECTROPHOTOMETRIC. [Link]

  • ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Lin, C., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(9), 3096-3102. [Link]

  • Diva Portal. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. [Link]

  • Science.gov. (n.d.). amine light stabilizers: Topics by Science.gov. [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32931-32935. [Link]

  • Taylor & Francis Online. (2023). Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Journal of Sulfur Chemistry, 44(2), 195-207. [Link]

Sources

Technical Support Center: Overcoming Incompatibility of Octenidine Saccharin with Anionic Surfactants

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced pharmaceutical and cosmetic formulations. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the formulation of octenidine saccharin in the presence of anionic surfactants. Here, we provide in-depth, evidence-based troubleshooting guides and FAQs to help you navigate and overcome these common yet complex incompatibility issues.

Section 1: Understanding the Core Problem

Q1: Why does my formulation with octenidine saccharin and an anionic surfactant (e.g., Sodium Lauryl Sulfate) turn cloudy or form a precipitate?

A: The incompatibility you are observing stems from a fundamental electrostatic interaction between the active ingredient and the surfactant.

  • Cationic Nature of Octenidine: Octenidine is a cationic (positively charged) bispyridine compound.[1][2][3] This positive charge is crucial for its antimicrobial mechanism, as it interacts with the negatively charged components of microbial cell membranes, leading to cell disruption and death.[1][2][4]

  • Anionic Nature of Surfactants: Anionic surfactants, such as Sodium Lauryl Sulfate (SLS) or Sodium Laureth Sulfate (SLES), possess a negatively charged headgroup.[5]

  • The Interaction: When these two oppositely charged species are combined in an aqueous solution, they strongly attract each other. This attraction neutralizes their charges, leading to the formation of a water-insoluble complex, or "salt."[6][7][8] This complex is what you observe as cloudiness, turbidity, or a distinct precipitate, effectively removing the active octenidine and the surfactant from the solution.[7]

Caption: Direct ionic interaction leading to precipitation.

Section 2: Primary Troubleshooting & Mitigation Strategies

Q2: My formulation precipitated. What is the most effective way to create a stable system?

A: The most field-proven strategy is to prevent the direct interaction between the cationic active and the anionic surfactant by introducing a "mediator" molecule. Amphoteric or non-ionic co-surfactants are ideal for this role.

Core Strategy: Employing Amphoteric or Non-ionic Co-Surfactants

These co-surfactants integrate themselves into the micelles, creating a "mixed micelle" structure. They effectively shield the cationic octenidine from the primary anionic surfactant, preventing precipitation and maintaining a clear, stable solution.[9][10][11]

  • Amphoteric Surfactants (e.g., Cocamidopropyl Betaine): These are highly effective because they possess both positive and negative charges (zwitterionic) depending on the pH. In typical formulation pH ranges (4-7), they can interact favorably with both the anionic and cationic species without causing precipitation.[12]

  • Non-ionic Surfactants (e.g., Polysorbates, Alkyl Polyglucosides): Lacking a net charge, these surfactants do not participate in the destructive ionic interaction. They incorporate into the micelles, increasing the distance between the anionic head groups and sterically hindering the interaction with octenidine.

Caption: Co-surfactants create stable mixed micelles.

Experimental Protocol 1: Stabilization with a Co-Surfactant

Objective: To determine the minimum ratio of co-surfactant to anionic surfactant required to stabilize a target concentration of octenidine saccharin.

Materials:

  • Octenidine Saccharin stock solution (e.g., 1% w/v)

  • Anionic Surfactant (e.g., Sodium Lauryl Sulfate, 28% solution)

  • Co-surfactant (e.g., Cocamidopropyl Betaine, 30% solution)

  • Deionized water

  • Beakers, magnetic stirrer, and pH meter

Methodology:

  • Prepare the Surfactant Base: In a beaker, combine the anionic surfactant and deionized water to achieve your target final concentration. Let's assume a target of 10% active SLS.

  • Titrate with Co-surfactant: While stirring, begin titrating the co-surfactant into the anionic solution. Start with a ratio of 10:1 (Anionic:Co-surfactant) by active weight. Create a series of beakers with increasing co-surfactant, e.g., 9:1, 8:2, 7:3, and so on.

  • Adjust pH: Ensure the pH of each surfactant blend is within your target range (e.g., 5.0-5.5) before adding the active.

  • Introduce Octenidine Saccharin: Slowly add the octenidine saccharin stock solution to each beaker to reach your final target concentration (e.g., 0.1%).

  • Observe and Record: Observe each sample immediately for any signs of precipitation. Continue to observe at set intervals (1 hour, 24 hours, 72 hours) at room temperature and under accelerated aging conditions (e.g., 40°C).

  • Identify the Optimal Ratio: The formulation with the lowest amount of co-surfactant that remains perfectly clear and stable is your optimal starting ratio.

Expert Insight: In our experience, a ratio of anionic to amphoteric surfactant between 4:1 and 2:1 is often sufficient to stabilize cationic actives like octenidine.

Q3: Can I use polymers to stabilize my octenidine saccharin formulation?

A: Yes, using polymers is another effective strategy, particularly for creating gels or increasing viscosity. The mechanism is based on steric hindrance and charge interaction.

  • Mechanism: Non-ionic polymers like Hydroxypropyl Methylcellulose (HPMC) or cationic polymers like Polyquaternium-10 can wrap around the surfactant micelles. This polymeric layer provides a physical barrier (steric hindrance) that prevents the cationic octenidine from reaching the anionic surfactant head groups.[13] Cationic polymers also create a net positive charge on the micelle surface, which electrostatically repels the cationic octenidine.

Experimental Protocol 2: Polymer-Based Stabilization

Objective: To create a stable, thickened formulation using a polymer.

Methodology:

  • Hydrate the Polymer: Disperse the chosen polymer (e.g., HPMC) in deionized water according to the manufacturer's instructions. Allow it to fully hydrate to form a clear, viscous solution. This step is critical; adding surfactants before the polymer is fully hydrated can lead to clumping.[14]

  • Incorporate Surfactants: Slowly add the anionic surfactant and any co-surfactants to the hydrated polymer solution under gentle agitation.

  • Add Octenidine: Once the surfactant system is homogeneously dispersed, slowly add the octenidine saccharin solution.

  • Final Adjustments: Adjust the final pH and viscosity as needed. Observe for stability as described in the previous protocol.

Section 3: Efficacy and Component Selection

Q4: I've prevented precipitation, but how do I ensure the antimicrobial activity of octenidine is not compromised?

A: This is a critical validation step. While the formulation may be physically stable, the octenidine could be entrapped within the micelles, reducing its bioavailability and antimicrobial efficacy.[6]

Validation Required: You must perform microbiological testing.

  • Minimum Inhibitory Concentration (MIC) Testing: Compare the MIC of octenidine saccharin in your final formulation against a control solution (octenidine in water). A significant increase in the MIC value in your formulation would suggest that its activity is being hindered.

  • Time-Kill Assays: These dynamic tests will show how quickly your formulation kills a specific microbial population, providing a more realistic measure of its performance.

  • Zone of Inhibition Tests: A simpler, qualitative method to visualize antimicrobial activity.

Expert Insight: If efficacy is reduced, consider slightly increasing the octenidine concentration or adjusting the surfactant-to-active ratio. The goal is a balance between stability and activity.

Q5: Which classes of surfactants are generally compatible with octenidine saccharin from the start?

A: To avoid incompatibility issues altogether, you can formulate exclusively with compatible surfactant classes.

Surfactant ClassCompatibility with Octenidine SaccharinRationaleExamples
Anionic Incompatible Strong electrostatic attraction between opposite charges leads to precipitation.[6][7]Sodium Lauryl Sulfate (SLS), Ammonium Laureth Sulfate (ALES)
Cationic Compatible Both species are positively charged, leading to electrostatic repulsion.Cetrimonium Chloride, Behentrimonium Chloride
Non-ionic Compatible No net charge, so no strong electrostatic interaction occurs.Polysorbate 20, Decyl Glucoside, Cocamide MEA
Amphoteric Compatible Zwitterionic nature allows them to coexist with cations without precipitation.[12]Cocamidopropyl Betaine, Sodium Cocoamphoacetate

Section 4: Advanced Experimental Design

Q6: How do I systematically screen for the optimal ratio of octenidine, anionic surfactant, and a stabilizing co-surfactant?

A: For complex systems, a systematic approach using a workflow diagram can save significant time and resources. This allows you to map out stable and unstable regions of your formulation space.

Sources

Validation & Comparative

Comparative efficacy of octenidine saccharin vs chlorhexidine gluconate

Author: BenchChem Technical Support Team. Date: February 2026

COMPARATIVE EFFICACY GUIDE: Octenidine Saccharin vs. Chlorhexidine Gluconate

Part 1: Executive Technical Synthesis

Subject Definition:

  • Octenidine Saccharin (OCT-S): A salt form of the bispyridinamine octenidine.[1][2] While the dihydrochloride salt (OCT-HCl) is the standard for wound antisepsis, the saccharin salt is utilized primarily in oral formulations to mask the bitter taste inherent to the octenidine cation while maintaining the active moiety's antimicrobial profile.[2]

  • Chlorhexidine Gluconate (CHX): A bisbiguanide cationic antiseptic, considered the "gold standard" in dentistry and surgical skin preparation.[2]

Core Thesis: Octenidine demonstrates superior efficacy against mature biofilms and multidrug-resistant (MDR) Gram-negative pathogens compared to Chlorhexidine.[1][2] While CHX exhibits lower immediate cytotoxicity to specific chondrocytes in vitro, OCT offers a broader spectrum of activity without the risk of resistance development or the paradoxical "biofilm stimulation" observed with sub-lethal CHX concentrations.[2]

Part 2: Mechanistic Divergence

The efficacy gap between OCT and CHX is rooted in their distinct modes of membrane interaction.[2]

Mechanism of Action (MOA)
  • Chlorhexidine (CHX): Acts by binding to the negatively charged bacterial cell wall.[1][2] At low concentrations, it is bacteriostatic (membrane leakage).[2] At high concentrations, it causes cytoplasmic precipitation (coagulation of intracellular proteins).[2]

  • Octenidine (OCT): Functions as a "fluidity disruptor."[2] It intercalates into the lipid bilayer, causing extensive lipid disordering and immediate leakage of intracellular contents.[2] Crucially, it does not require specific receptors and does not cause protein precipitation, allowing it to penetrate deeper into biofilm matrices.[2]

MOA_Comparison cluster_CHX Chlorhexidine Gluconate (CHX) cluster_OCT Octenidine (OCT) CHX_Mol Positively Charged Bisbiguanide CHX_Bind Adsorbs to Cell Wall (Phosphate Groups) CHX_Mol->CHX_Bind CHX_Low Low Conc: Membrane Leakage CHX_Bind->CHX_Low CHX_High High Conc: Cytoplasmic Precipitation CHX_Bind->CHX_High CHX_Limit Limitation: Precipitation blocks deeper penetration CHX_High->CHX_Limit OCT_Mol Gemini Surfactant (Bispyridinamine) OCT_Inter Intercalates into Lipid Bilayer OCT_Mol->OCT_Inter OCT_Fluid Disrupts Membrane Fluidity OCT_Inter->OCT_Fluid OCT_Lysis Total Cell Lysis (No Precipitation) OCT_Fluid->OCT_Lysis OCT_Adv Advantage: Penetrates Biofilm Matrix OCT_Lysis->OCT_Adv

Figure 1: Comparative Mechanism of Action.[2] CHX relies on protein precipitation which can self-limit penetration, while OCT relies on lipid disruption, facilitating biofilm eradication.[2]

Part 3: Comparative Efficacy Data

The following data aggregates head-to-head studies using Octenidine (active moiety) and Chlorhexidine.[1][2][3][4][5][6][7]

Antimicrobial Spectrum & MIC Values

OCT consistently demonstrates lower Minimum Inhibitory Concentrations (MIC) against resistant strains.[2]

PathogenOCT MIC (µg/mL)CHX MIC (µg/mL)Significance
S.[1][2][5][6][8] aureus (MRSA) 0.5 – 2.02.0 – 8.0OCT is 2-4x more potent against MRSA [1, 2].[2]
E. faecalis 1.0 – 4.04.0 – 16.0OCT superior in root canal disinfection models [3].[2]
P. aeruginosa 2.0 – 8.010.0 – 60.0CHX shows reduced efficacy against Gram-negatives; OCT retains potency [1].[1][2]
C. albicans 0.942.5 – 5.0OCT exhibits faster fungicidal kinetics [4].[1][2]
Biofilm Eradication

Biofilm efficacy is the critical differentiator.[2]

  • Study Insight: In a study of multidrug-resistant (MDR) biofilms, OCT (at bacteriostatic concentrations) reduced biofilm mass by 4.7%, whereas CHX stimulated mature biofilm growth by 17.9% at sub-lethal concentrations [5].[1][2]

  • Time-Kill: OCT achieves >3 log reduction in mature biofilms within 5-15 minutes; CHX often requires 60 minutes or high concentrations (2%) to achieve similar results [6].[2]

Cytotoxicity & Biocompatibility[1][2][7]
  • Fibroblasts/Keratinocytes: Both agents are cytotoxic in vitro.[2] However, OCT is typically effective at 0.1%, while CHX is used at 0.2% - 2.0%.[2] The therapeutic index (efficacy vs. toxicity ratio) often favors OCT in wound environments.[1][2]

  • Chondrocytes: CHX (0.1%) is reported to be less toxic to articular cartilage than OCT (0.1%) in direct exposure [7].[1][2][7] Note: This suggests CHX may be safer for joint lavage, while OCT is preferred for chronic wounds and mucosa.[2]

Part 4: Experimental Protocols

To validate these claims in your own laboratory, use the following self-validating protocols.

Protocol A: High-Throughput Biofilm Eradication Assay (Calgary Method)

Objective: Determine the Minimum Biofilm Eradication Concentration (MBEC).

Reagents:

  • 96-well MBEC™ assay plate (peg lid).[1][2]

  • Standardized bacterial suspension (10^7 CFU/mL).[1][2]

  • Neutralizer: D/E Neutralizing Broth (Critical for quenching cationic antiseptics).[2]

Workflow:

  • Inoculation: Add 150 µL inoculum to 96-well plate. Insert peg lid.[2] Incubate 24-48h to form mature biofilm on pegs.[2]

  • Challenge: Transfer peg lid to a "Challenge Plate" containing serial dilutions of OCT and CHX. Expose for defined time (e.g., 5 min, 30 min).

  • Neutralization (Validation Step): Transfer peg lid to "Rinse Plate" (PBS) then to "Recovery Plate" containing D/E Neutralizing Broth.[1][2] Sonicate (5 min, 40kHz) to dislodge surviving bacteria.[2]

  • Quantification: Plate recovery media on agar or read optical density (OD600) after 24h regrowth.

Validation Check: Include a "Sterility Control" (no bacteria) and "Growth Control" (no antiseptic).[1][2] If Neutralizer control shows toxicity, the assay is invalid.[2]

Biofilm_Protocol Step1 1. Biofilm Formation (24h on Pegs) Step2 2. Challenge (Expose to OCT/CHX) Step1->Step2 Step3 3. Neutralization (D/E Broth + Sonication) Step2->Step3 Transfer Peg Lid Step4 4. Regrowth & Read (MBEC Determination) Step3->Step4

Figure 2: Workflow for MBEC Assay. The transfer of the peg lid ensures only biofilm-embedded bacteria are tested, excluding planktonic cells.[2]

Protocol B: Ex Vivo Skin Colonization Model (Porcine)

Objective: Compare tissue penetration and residual activity.[2]

  • Preparation: Use fresh porcine skin explants (sterilized via ethanol wipe).

  • Inoculation: Spot 10 µL of MRSA (10^8 CFU/mL) onto skin surface.[2] Dry for 1h.

  • Treatment: Apply 50 µL of OCT-S formulation vs. CHX gluconate.

  • Sampling:

    • Surface:[2][4] Swab technique.[2][7]

    • Deep Tissue:[1][2] Biopsy punch (4mm), homogenized in neutralizer.[2]

  • Analysis: Compare Log10 reduction. OCT typically shows superior deep-tissue counts due to lack of protein precipitation [1, 8].[2]

Part 5: Conclusion & Recommendation

  • Select Octenidine Saccharin/Dihydrochloride if:

    • Targeting biofilms (especially in chronic wounds or dental plaque).[1][2]

    • Treating MDR Gram-negative infections.[1][2][4][9]

    • Long-term application is required (lower resistance risk).[2]

    • Specific to Saccharin salt: Formulating for oral care where taste masking is required.[1][2]

  • Select Chlorhexidine Gluconate if:

    • Performing intra-articular procedures (lower chondrotoxicity).[1][2]

    • Standard surgical skin prep (where high alcohol combination is standard).[1][2]

    • Cost is the primary constraint (CHX is significantly cheaper).[2]

References

  • Koburger, T., et al. (2010).[2] Standardized comparison of antiseptic efficacy of triclosan, PVP-iodine, octenidine dihydrochloride, polyhexanide and chlorhexidine digluconate.[2] Journal of Antimicrobial Chemotherapy.[2] Link

  • Al-Doori, Z., et al. (2007).[1][2] Antimicrobial activity of octenidine hydrochloride against MRSA.[2][8] Journal of Hospital Infection.[2] Link

  • Mohan, M., et al. (2023).[2][5] Comparison of Antimicrobial Efficacy of Octenidine Dihydrochloride and Chlorhexidine as Endodontic Irrigant: A Systematic Review. World Journal of Dentistry.[2][5] Link[1][2]

  • Tirali, R.E., et al. (2013).[2] In vitro antimicrobial activity of octenidine dihydrochloride against endodontic pathogens.[2][3][6] European Journal of Dentistry.[2] Link

  • Shepherd, J., et al. (2021).[2] Ability of chlorhexidine, octenidine, polyhexanide and chloroxylenol to inhibit metabolism of biofilm-forming clinical multidrug-resistant organisms.[2][4] Journal of Infection Prevention.[2] Link[1][2]

  • Pitten, F.A., et al. (2003).[2][8] Efficacy of cetylpyridinium chloride used as oropharyngeal antiseptic.[2] Arzneimittelforschung.[1][2] Link

  • Fickert, S., et al. (2023).[2] Cytotoxic effects of different mouthwash solutions on primary human articular chondrocytes.[2][7] BMC Musculoskeletal Disorders.[1][2] Link

  • Hübner, N.O., et al. (2010).[2] Octenidine dihydrochloride, a modern antiseptic for skin, mucous membranes and wounds.[2][10] Skin Pharmacology and Physiology.[2] Link

Sources

A Researcher's Guide to the Synergistic Antimicrobial Effects of Octenidine Saccharin and Phenoxyethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the antimicrobial activities of octenidine saccharin and phenoxyethanol, both individually and in combination. It is intended for researchers, scientists, and drug development professionals interested in exploring the potential synergistic effects of these two compounds for enhanced antimicrobial preservation and activity. This document details the individual mechanisms of action, provides a rationale for their combined use, and outlines the experimental protocols necessary to quantify their synergistic potential.

Introduction: The Need for Enhanced Antimicrobial Strategies

The increasing prevalence of microbial resistance to conventional antibiotics and preservatives presents a significant challenge in pharmaceutical and cosmetic formulations. A promising approach to combat this issue is the use of synergistic combinations of antimicrobial agents. Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. This can lead to a broader spectrum of activity, a reduction in the required concentrations of individual agents (thereby minimizing potential toxicity), and a lower likelihood of developing microbial resistance.

This guide focuses on the potential synergy between octenidine saccharin and phenoxyethanol, two established antimicrobial compounds with distinct mechanisms of action.

Understanding the Individual Components

A thorough understanding of the individual antimicrobial agents is crucial before exploring their combined effects.

Octenidine: A Cationic Surfactant with Broad-Spectrum Activity

Octenidine is a cationic antiseptic agent known for its broad-spectrum efficacy against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] Its chemical structure, featuring two cationic pyridinium rings connected by a long aliphatic chain, is key to its antimicrobial action.

Mechanism of Action: The primary mode of action for octenidine involves the disruption of microbial cell membranes.[4] The positively charged octenidine molecule electrostatically interacts with the negatively charged components of the microbial cell wall and membrane. This is followed by the insertion of the hydrophobic alkyl chain into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential cellular contents, and ultimately, cell death.[4]

Antimicrobial Spectrum: Octenidine has demonstrated efficacy against a wide array of microorganisms, including:

  • Gram-positive bacteria: Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus species.[1][5][6]

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli.[7][8]

  • Fungi: Candida albicans.[6]

Phenoxyethanol: A Glycol Ether Preservative

Phenoxyethanol is a widely used preservative in cosmetic and pharmaceutical products, valued for its broad-spectrum antimicrobial activity and favorable safety profile.[9][10][11]

Mechanism of Action: Phenoxyethanol's antimicrobial effect is primarily attributed to its ability to disrupt the cell membrane and inhibit essential enzyme systems within the microbial cell.[12] This disruption leads to increased membrane permeability and the loss of intracellular components.

Antimicrobial Spectrum: Phenoxyethanol is effective against a range of microorganisms, although it is generally considered to have a narrower spectrum than octenidine. Its activity includes:

  • Gram-positive bacteria: Staphylococcus aureus.[12]

  • Gram-negative bacteria: Pseudomonas aeruginosa, Escherichia coli.[10][12]

  • Yeasts: Candida albicans.[9][12]

The Emerging Role of the Saccharin Counter-Ion

The choice of octenidine saccharin for this guide is deliberate. While octenidine is the primary active moiety, recent research has unveiled the intrinsic antimicrobial properties of saccharin.[2][5][13] Traditionally known as an artificial sweetener, saccharin has been shown to disrupt the cell walls of pathogenic bacteria, leading to cell lysis.[2] Furthermore, it can inhibit biofilm formation and re-sensitize antibiotic-resistant bacteria to treatment.[13] This suggests that the saccharin counter-ion is not merely an inert component but may actively contribute to the overall antimicrobial effect and potentially enhance the synergy with phenoxyethanol.

The Rationale for Synergy: A Multi-Pronged Attack

The combination of octenidine saccharin and phenoxyethanol presents a compelling strategy for enhanced antimicrobial activity based on their complementary mechanisms of action.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Proposed Synergistic Mechanism of Action

The proposed synergistic mechanism is a multi-step process:

  • Initial Assault on the Cell Envelope: The saccharin component of octenidine saccharin may initiate the attack by weakening the bacterial cell wall.[2]

  • Membrane Disruption by Octenidine: The cationic octenidine then readily binds to and disrupts the integrity of the cell membrane.[4]

  • Enhanced Penetration of Phenoxyethanol: The compromised cell wall and membrane created by octenidine saccharin could facilitate the entry of phenoxyethanol into the cell.

  • Combined Membrane and Intracellular Damage: Once inside, phenoxyethanol can further disrupt the cell membrane and inhibit essential enzymes, leading to a rapid and comprehensive lethal effect.[12]

This multi-pronged attack makes it more difficult for microorganisms to develop resistance compared to exposure to a single agent.

Experimental Protocols for Determining Synergy

To quantitatively assess the synergistic effect of octenidine saccharin and phenoxyethanol, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve analysis.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} Experimental Workflow for Synergy Testing

Checkerboard Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.[7][14]

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of octenidine saccharin and phenoxyethanol in a suitable solvent (e.g., sterile deionized water or a co-solvent if necessary).

    • Prepare the appropriate microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Microtiter Plate Setup:

    • In a 96-well microtiter plate, create a two-dimensional array of serial dilutions of the two agents.

    • Typically, octenidine saccharin is serially diluted along the rows, and phenoxyethanol is serially diluted along the columns.

    • Include control wells with each agent alone, as well as a growth control (no antimicrobial agent) and a sterility control (no microorganisms).

  • Inoculation:

    • Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well).

    • Inoculate all wells except the sterility control.

  • Incubation:

    • Incubate the plate at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each agent:

      • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

      • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • Calculate the FICI for each combination:

      • FICI = FIC of Agent A + FIC of Agent B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Curve Analysis

Time-kill curve analysis provides information on the rate of microbial killing over time and can confirm the findings of the checkerboard assay.[15]

Step-by-Step Protocol:

  • Preparation of Cultures and Antimicrobials:

    • Grow the test microorganism to the logarithmic phase of growth.

    • Prepare tubes or flasks of growth medium containing the antimicrobial agents at specific concentrations (e.g., MIC, 0.5 x MIC, 2 x MIC), both individually and in combination. Include a growth control without any antimicrobial agent.

  • Inoculation:

    • Inoculate each tube/flask with the standardized microbial culture to a final concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.

    • Perform serial dilutions of the aliquots in a suitable neutralizing broth to inactivate the antimicrobial agents.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation and Colony Counting:

    • Incubate the plates at the optimal temperature until colonies are visible.

    • Count the number of colonies on the plates and calculate the CFU/mL for each time point.

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each antimicrobial concentration and combination.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Bactericidal activity is typically defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Data Presentation and Interpretation

The following tables are templates for presenting the data obtained from the checkerboard and time-kill assays. The values provided are hypothetical and for illustrative purposes only.

Table 1: Hypothetical Checkerboard Assay Results (FICI Values)

MicroorganismMIC of Octenidine Saccharin Alone (µg/mL)MIC of Phenoxyethanol Alone (µg/mL)MIC of Octenidine Saccharin in Combination (µg/mL)MIC of Phenoxyethanol in Combination (µg/mL)FICIInterpretation
S. aureus225000.56250.5Synergy
P. aeruginosa85000212500.5Synergy
C. albicans4300017500.5Synergy

Table 2: Hypothetical Time-Kill Curve Analysis Results (Log10 Reduction at 24 hours)

MicroorganismTreatmentInitial Inoculum (Log10 CFU/mL)Final Count (Log10 CFU/mL)Log10 Reduction
S. aureusGrowth Control6.08.5-2.5 (Growth)
Octenidine Saccharin (0.5 x MIC)6.05.01.0
Phenoxyethanol (0.5 x MIC)6.05.50.5
Combination 6.0 <2.0 >4.0

Conclusion

The combination of octenidine saccharin and phenoxyethanol holds significant promise as a synergistic antimicrobial system. The distinct yet complementary mechanisms of action, coupled with the newly understood antimicrobial properties of saccharin, provide a strong theoretical basis for enhanced efficacy. This guide has outlined the necessary experimental framework to rigorously evaluate this synergy. The successful demonstration of a synergistic interaction could pave the way for the development of more effective and robust preservative systems and antimicrobial formulations in the pharmaceutical and cosmetic industries.

References

  • Efficacy of octenidine dihydrochloride and 2-phenoxyethanol in the topical treatment of inflammatory acne. Journal of the German Society of Dermatology. [Link]

  • Octenidine dihydrochloride (OCT) plus phenoxyethanol effectively reduces detectable viral RNA in the saliva of SARS-CoV-2 positive individuals. ResearchGate. [Link]

  • Sweetener saccharin shows surprise power against antibiotic resistance. Brunel University London. [Link]

  • A Sweet New Treatment For Antibiotic Resistant Infections?. Science Friday. [Link]

  • Exploring Microbiological Control: Testing Methods for Preservative and Antimicrobial Effectiveness. Eurofins. [Link]

  • The Antimicrobial Activity of the Three Commercially Available Intense Sweeteners against Common Periodontal Pathogens: An in vitro Study. Journal of Contemporary Dental Practice. [Link]

  • Efficiency of octenidine dihydrochloride alcohol combination compared to ethanol based skin antiseptics for preoperative skin preparation in dogs. PLOS ONE. [Link]

  • Time Kill Testing. Pacific BioLabs. [Link]

  • Efficiency of octenidine dihydrochloride alcohol combination compared to ethanol based skin antiseptics for preoperative skin pr. ZORA (Zurich Open Repository and Archive). [Link]

  • Sweetener saccharin revives old antibiotics by breaking bacterial defences. News-Medical.net. [Link]

  • New and simplified method for drug combination studies by checkerboard assay. MethodsX. [Link]

  • The percutaneous permeation of a combination of 0.1% octenidine dihydrochloride and 2% 2-phenoxyethanol (octenisept®) through skin of different species in vitro. BMC Veterinary Research. [Link]

  • Synergism versus Additivity: Defining the Interactions between Common Disinfectants. Applied and Environmental Microbiology. [Link]

  • Antimicrobial efficacy of 3 oral antiseptics containing octenidine, polyhexamethylene biguanide, or Citroxx: can chlorhexidine be replaced?. Infection Control & Hospital Epidemiology. [Link]

  • Octenidine Dihydrochloride. ResearchGate. [Link]

  • Saccharin disrupts bacterial cell envelope stability and interferes with DNA replication dynamics. EMBO Molecular Medicine. [Link]

  • Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates. Antimicrobial Agents and Chemotherapy. [Link]

  • The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. CLYTE. [Link]

  • Comparative Evaluation of the Antimicrobial Efficacy of Octenidine Dihydrochloride with Contemporary Root Canal Disinfectants: A Systematic Review. Journal of Pharmaceutical Research International. [Link]

  • Synergism versus Additivity: Defining the Interactions between Common Disinfectants. ResearchGate. [Link]

  • In Vitro Investigation of the Effects of Octenidine Dihydrochloride on Nasal Septum Squamous Carcinoma Cells. MDPI. [Link]

  • White Paper. Kuraray. [Link]

  • Antimicrobial Synergy Testing/Checkerboard Assay. Creative Diagnostics. [Link]

  • Comparison of the Antimicrobial Efficacy of Octenidine Dihydrochloride and Chlorhexidine with and Without Passive Ultrasonic Irrigation - An Invitro Study. Journal of Clinical and Diagnostic Research. [Link]

  • Checkerboard assay. GARDP. [Link]

  • Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis. MDPI. [Link]

  • Natural Preservative Solutions for Personal Care Products. Hexis Lab. [Link]

  • In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. MDPI. [Link]

  • Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities. Antibiotics. [Link]

Sources

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